

# thermochemical properties of hexaaquacopper(II) sulfate

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## Compound of Interest

Compound Name: hexaaquacopper(II)

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A Technical Guide to the Thermochemical Properties of **Hexaaquacopper(II)** Sulfate

## Introduction

**Hexaaquacopper(II)** sulfate refers to the chemical species present in an aqueous solution of copper(II) sulfate, where the copper(II) ion is complexed by six water molecules to form the **hexaaquacopper(II)** cation,  $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$ .<sup>[1][2]</sup> This complex is responsible for the characteristic blue color of copper(II) sulfate solutions. The most common solid form is copper(II) sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ ), a crystalline blue solid.<sup>[1]</sup> While often studied for its thermal properties, its crystal structure is more precisely described as  $[\text{Cu}(\text{H}_2\text{O})_4]\text{SO}_4 \cdot \text{H}_2\text{O}$ , with four water molecules directly coordinated to the copper ion and the fifth held by hydrogen bonds.<sup>[1]</sup> This guide provides a comprehensive overview of the key thermochemical properties, decomposition pathways, and experimental methodologies for characterizing this compound, intended for researchers, scientists, and professionals in drug development.

## Thermochemical Properties

The thermochemical data for copper(II) sulfate are crucial for understanding its stability, reactivity, and energy changes during chemical processes. The key properties for both the anhydrous and pentahydrate forms are summarized below.

Property	Anhydrous Copper(II) Sulfate (CuSO <sub>4</sub> )	Copper(II) Sulfate Pentahydrate (CuSO <sub>4</sub> ·5H <sub>2</sub> O)
Molar Mass	159.609 g/mol [3]	249.685 g/mol [3]
Standard Enthalpy of Formation (ΔfH° <sub>298</sub> )	-769.98 kJ/mol[2]	-2279.7 kJ/mol
Standard Molar Entropy (S° <sub>298</sub> )	109.05 J·K <sup>-1</sup> ·mol <sup>-1</sup> [3]	295.2 ± 0.8 J·K <sup>-1</sup> ·mol <sup>-1</sup> [4][5]
Molar Heat Capacity (C° <sub>p,m</sub> )	See Shomate Equation[6]	288.0 ± 0.4 J·K <sup>-1</sup> ·mol <sup>-1</sup> [4][5]
Enthalpy of Hydration (ΔH <sub>hydration</sub> )	-78.2 kJ/mol (for CuSO <sub>4</sub> (s) → CuSO <sub>4</sub> ·5H <sub>2</sub> O(s))[7]	N/A

Note: The standard enthalpy of formation for the pentahydrate was calculated using the enthalpy of hydration and the standard enthalpies of formation for anhydrous CuSO<sub>4</sub> and liquid water.

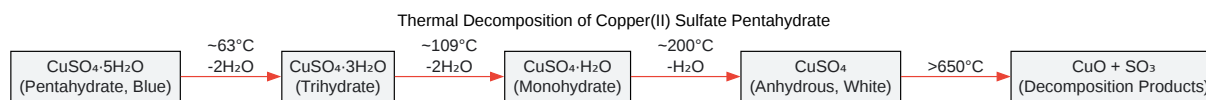
## Thermal Decomposition Pathway

Copper(II) sulfate pentahydrate does not melt upon heating; instead, it undergoes a multi-stage thermal decomposition. This process involves the sequential loss of its water of hydration, followed by the decomposition of the anhydrous salt at much higher temperatures.[1][3]

The dehydration occurs in distinct steps:

- CuSO<sub>4</sub>·5H<sub>2</sub>O(s) → CuSO<sub>4</sub>·3H<sub>2</sub>O(s) + 2H<sub>2</sub>O(g) This first step occurs at approximately 63°C, where two water molecules are lost.[1]
- CuSO<sub>4</sub>·3H<sub>2</sub>O(s) → CuSO<sub>4</sub>·H<sub>2</sub>O(s) + 2H<sub>2</sub>O(g) Two additional water molecules are released around 109°C.[1]
- CuSO<sub>4</sub>·H<sub>2</sub>O(s) → CuSO<sub>4</sub>(s) + H<sub>2</sub>O(g) The final water molecule is removed at about 200°C, resulting in the white, anhydrous form of copper(II) sulfate.[1]
- CuSO<sub>4</sub>(s) → CuO(s) + SO<sub>3</sub>(g) At temperatures exceeding 650°C, the anhydrous salt decomposes into solid copper(II) oxide and sulfur trioxide gas.[2][3]

The following diagram illustrates this sequential decomposition.



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Thermal decomposition pathway of  $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ .

## Experimental Methodologies

The thermochemical properties of copper(II) sulfate hydrates are primarily determined using thermogravimetric analysis, differential scanning calorimetry, and solution calorimetry.

## Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Principle:

- TGA measures the change in mass of a sample as a function of temperature or time, providing quantitative information about decomposition and dehydration events.
- DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic events (heat absorption), such as dehydration, and exothermic events (heat release).

Experimental Protocol:

- Calibration: Calibrate the TGA instrument for mass and the DSC for temperature and enthalpy using appropriate standards.
- Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of powdered copper(II) sulfate pentahydrate into a TGA/DSC crucible (e.g., alumina or platinum).

- Instrument Setup: Place the crucible in the instrument. Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
- Thermal Program: Heat the sample from ambient temperature to approximately 800°C at a controlled, linear heating rate (e.g., 10 K/min).
- Data Analysis:
  - The TGA curve will show distinct steps in mass loss. Calculate the percentage mass loss for each step and correlate it to the loss of water molecules and the final decomposition of  $\text{CuSO}_4$ .
  - The DSC curve will show endothermic peaks corresponding to the energy absorbed during each dehydration step and the final decomposition. The area under each peak is proportional to the enthalpy change of the transition.

## Solution Calorimetry for Enthalpy of Hydration

Principle: The enthalpy change for the hydration of anhydrous copper(II) sulfate ( $\text{CuSO}_4(\text{s}) + 5\text{H}_2\text{O}(\text{l}) \rightarrow \text{CuSO}_4 \cdot 5\text{H}_2\text{O}(\text{s})$ ) is difficult to measure directly. However, it can be determined using Hess's Law by measuring the enthalpy of solution for both the anhydrous and pentahydrated forms.

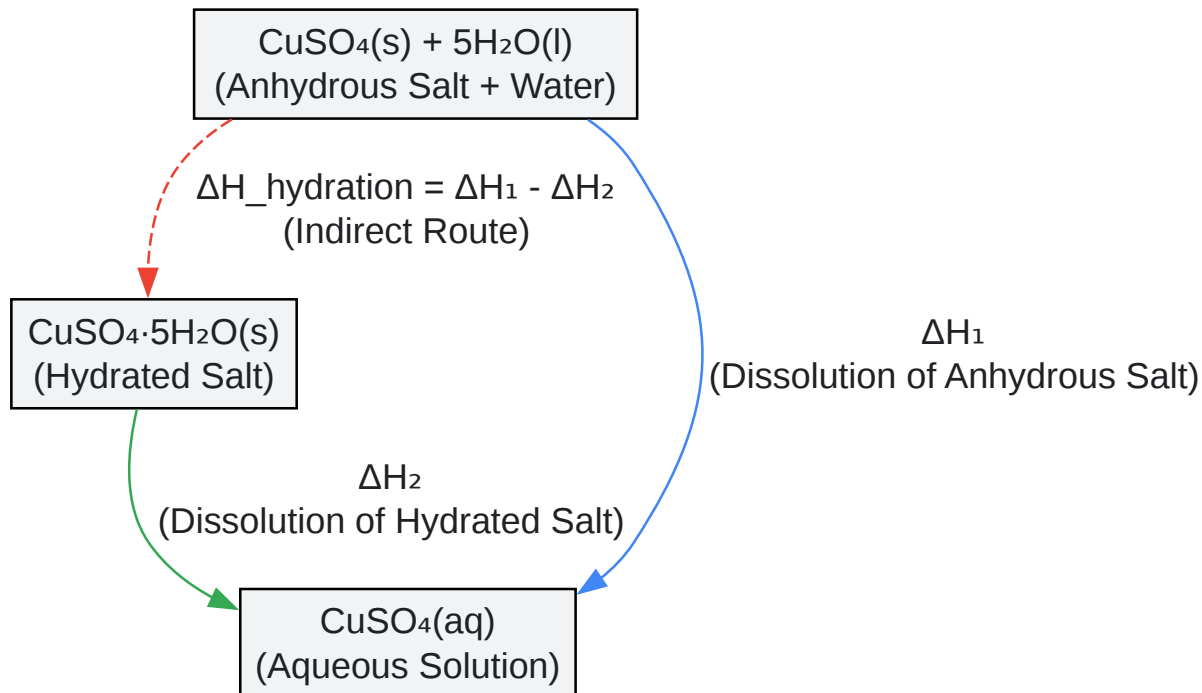
The relevant reactions are:

- $\Delta H_1: \text{CuSO}_4(\text{s}) + \text{aq} \rightarrow \text{CuSO}_4(\text{aq})$  (Enthalpy of solution for anhydrous salt)
- $\Delta H_2: \text{CuSO}_4 \cdot 5\text{H}_2\text{O}(\text{s}) + \text{aq} \rightarrow \text{CuSO}_4(\text{aq})$  (Enthalpy of solution for pentahydrate)
- $\Delta H_{\text{hydration}} = \Delta H_1 - \Delta H_2$

Experimental Protocol:

- Apparatus Setup: Assemble a simple calorimeter using a polystyrene cup nested in a beaker for insulation. Use a magnetic stirrer and a calibrated digital thermometer.
- Determination of  $\Delta H_1$ :

- Measure a precise volume (e.g., 25 cm<sup>3</sup>) of deionized water into the calorimeter and record its initial temperature at regular intervals (e.g., every minute for 4 minutes) to establish a baseline.
- At the fifth minute, add a precisely weighed mass (e.g., ~4.0 g) of anhydrous copper(II) sulfate to the water.[8]
- Continue stirring and record the temperature every minute for another 10-15 minutes until a clear cooling trend is observed.[8]
- Determination of  $\Delta H_2$ :
  - Repeat the procedure from step 2, using a precisely weighed mass of hydrated copper(II) sulfate pentahydrate (e.g., ~7.7 g) and a slightly adjusted volume of water to keep the total volume consistent.[8]
- Data Analysis:
  - For each experiment, plot a graph of temperature versus time.
  - Extrapolate the initial and final temperature trends to the time of mixing to determine the maximum temperature change ( $\Delta T$ ), accounting for heat loss to the surroundings.
  - Calculate the heat change ( $q$ ) for each reaction using  $q = m \times c \times \Delta T$ , where 'm' is the mass of the water and 'c' is the specific heat capacity of water (4.184 J·g<sup>-1</sup>·K<sup>-1</sup>).
  - Calculate the molar enthalpy change ( $\Delta H_1$  and  $\Delta H_2$ ) by dividing  $q$  by the number of moles of the salt used.
  - Finally, calculate the enthalpy of hydration using the Hess's Law relationship:  
$$\Delta H_{\text{hydration}} = \Delta H_1 - \Delta H_2.$$

Hess's Law Cycle for Enthalpy of Hydration of  $\text{CuSO}_4$ 

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Hess's Law cycle for determining the enthalpy of hydration.

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## References

- 1. Copper(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 3. Copper(II)\_sulfate [bionity.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. copper sulphate [webbook.nist.gov]

- 7. [scilearn.sydney.edu.au](https://scilearn.sydney.edu.au) [[scilearn.sydney.edu.au](https://scilearn.sydney.edu.au)]
- 8. [savemyexams.com](https://savemyexams.com) [[savemyexams.com](https://savemyexams.com)]
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